molecular formula C15H12F2N4O B14180545 6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-84-3

6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14180545
CAS No.: 917759-84-3
M. Wt: 302.28 g/mol
InChI Key: WDPLTJXVSGBHIS-UHFFFAOYSA-N
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Description

6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a pyridine ring fused to a pyrimidine ring, with additional functional groups including a difluorophenyl and an ethoxy group. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2,3-difluoroaniline with ethyl 2-chloro-3-oxobutanoate to form an intermediate, which is then cyclized to yield the desired pyridopyrimidine structure . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridopyrimidines .

Scientific Research Applications

6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its lipophilicity, allowing for better cellular uptake and interaction with molecular targets .

Properties

CAS No.

917759-84-3

Molecular Formula

C15H12F2N4O

Molecular Weight

302.28 g/mol

IUPAC Name

6-(2,3-difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H12F2N4O/c1-2-22-14-13-11(20-15(18)21-14)7-6-10(19-13)8-4-3-5-9(16)12(8)17/h3-7H,2H2,1H3,(H2,18,20,21)

InChI Key

WDPLTJXVSGBHIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C(=CC=C3)F)F)N

Origin of Product

United States

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